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Compound of Interest

Compound Name: 2-Allylcyclohexanone

Cat. No.: B1266257

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Allylcyclohexanone, a key intermediate in organic synthesis. The document is tailored for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-Allylcyclohexanone (CoH140O, Mol. Wt.: 138.21 g/mol ) is a versatile building block in the
synthesis of various complex organic molecules. Its chemical structure, featuring a
cyclohexanone ring substituted with an allyl group at the a-position, gives rise to a distinct
spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction
monitoring, quality control, and structural elucidation in synthetic chemistry.

Spectroscopic Data

The following sections present the available spectroscopic data for 2-Allylcyclohexanone in a
structured format, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Allylcyclohexanone exhibits characteristic absorption bands
corresponding to its functional groups. The data presented in Table 1 highlights the key
vibrational frequencies.

Table 1: Infrared (IR) Absorption Data for 2-Allylcyclohexanone
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Wavenumber (cm—?) Intensity Assignment

~3076 Medium =C-H stretch (alkene)
~2935 Strong C-H stretch (alkane)
~2861 Strong C-H stretch (alkane)
~1711 Strong C=0 stretch (ketone)
~1641 Medium C=C stretch (alkene)
~1448 Medium CHz scissoring

~996 Medium =C-H bend (alkene)
~912 Medium =C-H bend (alkene)

The strong absorption at approximately 1711 cm~* is indicative of the carbonyl group of a six-

membered cyclic ketone. The bands around 3076 cm~* and 1641 cm~?* confirm the presence of

the allyl group’'s C=C double bond and its associated vinylic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available high-resolution *H and 3C NMR data for 2-Allylcyclohexanone is

limited. However, based on its structure and established principles of NMR spectroscopy, the

expected chemical shifts and multiplicities can be predicted as outlined in Tables 2 and 3.

Table 2: Predicted *H NMR Chemical Shifts for 2-Allylcyclohexanone

Proton Assignment

Predicted Chemical Shift

Predicted Multiplicity

(5, ppm)
Allyl CH= 5.6-5.9 ddt
Allyl =CH: 49-51 m
Cyclohexanone a-CH 22-26 m
Allyl -CH2- 20-24 m
Cyclohexanone ring -CH2- 15-21 m
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The protons of the allyl group are expected to appear in the downfield region typical for vinylic
protons (6 4.9-5.9 ppm). The protons on the cyclohexanone ring will exhibit complex splitting
patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 3: Predicted 13C NMR Chemical Shifts for 2-Allylcyclohexanone

Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 ~211

Allyl -CH= ~135

Allyl =CH: ~117

Cyclohexanone a-CH ~50

Allyl -CHa- -35

Cyclohexanone ring -CH2- 25-42

The carbonyl carbon is the most deshielded and will appear at the lowest field (~211 ppm). The
sp? carbons of the allyl group are expected around 117-135 ppm, while the sp? carbons of the
cyclohexanone ring and the allyl side chain will resonate at higher fields.

Mass Spectrometry (MS)

The mass spectrum of 2-Allylcyclohexanone would be expected to show a molecular ion
peak (M*) at m/z 138. The fragmentation pattern is anticipated to be characteristic of cyclic
ketones and allylic compounds.

Table 4: Expected Key Fragments in the Mass Spectrum of 2-Allylcyclohexanone
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miz Proposed Fragment

138 [M]* (Molecular lon)

97 [M - CsHs]* (Loss of allyl group)
69 [CsHo]*

55 [CaH]*

41 [CsHs]* (Allyl cation)

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for
ketones. The loss of the allyl group (CsHs, mass 41) to give a fragment at m/z 97 is expected to
be a significant peak. The allyl cation itself at m/z 41 is also anticipated to be a prominent
fragment.

Experimental Protocols

While specific experimental details for the cited data are not available, the following are general
protocols for obtaining the spectroscopic data for a liquid ketone like 2-Allylcyclohexanone.

Infrared (IR) Spectroscopy

» Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For ATR, a drop of the neat liquid is placed directly on the ATR crystal.
For a neat liquid film, a drop of the sample is placed between two salt plates (e.g., NaCl or
KBr).

o Data Acquisition: A background spectrum is first recorded. The sample spectrum is then
acquired, typically over a range of 4000-400 cm~1. Multiple scans are averaged to improve
the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
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o Sample Preparation: Approximately 5-10 mg of 2-Allylcyclohexanone is dissolved in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include the
spectral width, acquisition time, and relaxation delay.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a
spectrum with singlets for each carbon. A larger number of scans is required compared to *H
NMR due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

o Sample Preparation: A dilute solution of 2-Allylcyclohexanone in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) is prepared.

o GC Separation: The sample is injected into a gas chromatograph equipped with a suitable
capillary column to separate the compound from any impurities.

e MS Analysis: The eluent from the GC is introduced into the mass spectrometer. In El, the
sample molecules are bombarded with high-energy electrons, causing ionization and
fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Allylcyclohexanone.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-

Allylcyclohexanone. For definitive structural confirmation and analysis, it is recommended to

acquire high-resolution spectra under well-defined experimental conditions.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Allylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266257#spectroscopic-data-of-2-

allylcyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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